molecular formula C16H16N2O4 B14222039 2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine CAS No. 827612-68-0

2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine

Cat. No.: B14222039
CAS No.: 827612-68-0
M. Wt: 300.31 g/mol
InChI Key: AFWAXINFHAQANO-ZDUSSCGKSA-N
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Description

2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine is a chemical compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a hydroxy group, a phenylcarbamoyl group, and a phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine typically involves the condensation of L-phenylalanine with phenyl isocyanate, followed by hydrolysis. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as potassium carbonate. The reaction conditions include maintaining the temperature at around 60-80°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phenylcarbamoyl group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and phenylcarbamoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-phenylbenzamide: Shares the hydroxy and phenylcarbamoyl groups but lacks the phenylalanine backbone.

    N-Phenylbenzamide: Lacks the hydroxy group and phenylalanine backbone.

    L-Phenylalanine: Lacks the hydroxy and phenylcarbamoyl groups.

Uniqueness

2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine is unique due to the combination of its functional groups and the phenylalanine backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

827612-68-0

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2S)-3-(2-hydroxyphenyl)-2-(phenylcarbamoylamino)propanoic acid

InChI

InChI=1S/C16H16N2O4/c19-14-9-5-4-6-11(14)10-13(15(20)21)18-16(22)17-12-7-2-1-3-8-12/h1-9,13,19H,10H2,(H,20,21)(H2,17,18,22)/t13-/m0/s1

InChI Key

AFWAXINFHAQANO-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N[C@@H](CC2=CC=CC=C2O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CC2=CC=CC=C2O)C(=O)O

Origin of Product

United States

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